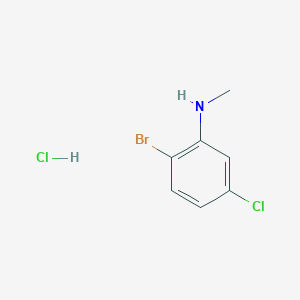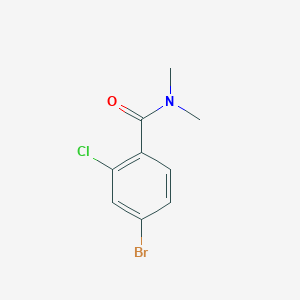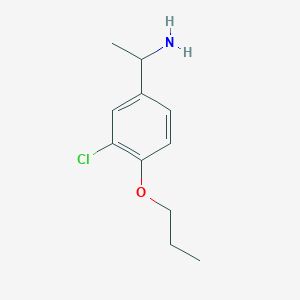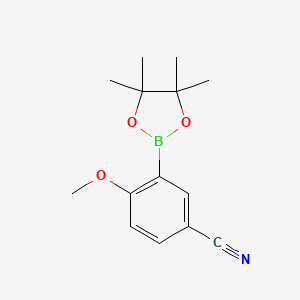
3-Ethanehydrazonoylphenol
説明
3-Ethanehydrazonoylphenol is a chemical compound with the CAS Number: 5757-78-8 . It has a molecular weight of 150.18 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydrazone, and 1 aromatic hydroxyl .It is a powder that is stored at room temperature . The compound contains a total of 21 atoms; 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
科学的研究の応用
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, such as Chlorogenic Acid (CGA), have been studied for their wide range of biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA, a dietary polyphenol, plays roles in modulating lipid metabolism and glucose levels, potentially offering therapeutic benefits for conditions like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental and Food Analysis
Antibodies, developed for recognizing specific phenolic compounds, have been used in various assays for environmental and food analysis. This includes monitoring the presence of pollutants and ensuring food safety, highlighting the environmental relevance of phenolic compounds and their derivatives (Fránek & Hruška, 2018).
Polyphenols in Disease Prevention
Research on polyphenols has highlighted their potential in preventing chronic diseases, such as neurodegeneration, cancers, and cardiovascular diseases, due to their antioxidative and anti-inflammatory properties. This body of work suggests that polyphenols may play a crucial role in future food and nutrition aimed at disease prevention (Rajha et al., 2021).
Materials Science Applications
The bioinspired use of phenolic chemistries, including catechols and polyphenols, has been explored for engineering advanced materials. These materials find applications in energy, catalysis, and biomedicine. Strategic advancements in controlling phenolic chemistries offer pathways to predictably tailor material structures and properties for specific applications (Jia et al., 2021).
作用機序
Target of Action
Based on its structural similarity to phenol and ethanol , it can be hypothesized that it may interact with similar targets. Phenol is known to be active against a wide range of micro-organisms including some fungi and viruses , while ethanol affects the brain’s neurons in several ways .
Mode of Action
Phenol, a structurally similar compound, is known to be a potent proteolytic agent . Ethanol, another related compound, modulates voltage-gated ion channels, enhances gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuates glutamate-mediated excitatory neurotransmission . It’s plausible that 3-Ethanehydrazonoylphenol may exhibit similar interactions with its targets.
Biochemical Pathways
For instance, phenol is involved in various biochemical pathways, including those related to disinfection and analgesia . Ethanol, on the other hand, is known to affect pathways related to neurology and metabolism .
Pharmacokinetics
It’s crucial to note that these properties significantly impact the bioavailability of a compound .
Result of Action
For instance, phenol is known to dissolve tissue on contact via proteolysis , while ethanol causes alterations in synaptic neurotransmission .
Action Environment
It’s important to note that environmental factors can significantly impact the action of a compound . For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound .
特性
IUPAC Name |
3-ethanehydrazonoylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-5,11H,9H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMISKWPNHPNQE-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)

![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)





